Product packaging for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde(Cat. No.:CAS No. 3111-37-3)

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B1268469
CAS No.: 3111-37-3
M. Wt: 245.07 g/mol
InChI Key: GWEFTCNMUHHQLP-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkoxy-Substituted Aromatic Aldehydes

The introduction of halogen atoms and alkoxy groups onto an aromatic aldehyde ring imparts specific and often valuable characteristics. Halogenation, the process of adding a halogen like bromine, is a critical strategy in medicinal chemistry and materials science. orientjchem.org Organohalogen compounds are known for their role as intermediates in synthesis, allowing for further molecular modifications through reactions like cross-coupling. orientjchem.org The presence of a halogen can alter a molecule's lipophilicity and metabolic stability, which are key factors in the development of bioactive compounds.

Alkoxy groups, such as the ethoxy group (–OCH2CH3), are also significant. They are electron-donating groups that can influence the electronic properties of the aromatic ring, affecting the reactivity of other functional groups. In the context of benzaldehydes, alkoxy substituents are found in many naturally occurring and synthetic compounds with important biological activities. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a close structural relative, is a widely used flavoring agent. The combination of halogen and alkoxy substituents on a benzaldehyde (B42025) core creates a multifunctional scaffold that is of considerable interest to synthetic chemists.

Research Context of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde within Organic Chemistry

This compound is primarily recognized within organic chemistry as a specialized chemical intermediate or building block. sigmaaldrich.commdpi.com Its structure, featuring a bromine atom, an ethoxy group, and a hydroxyl group positioned around a benzaldehyde core, makes it a useful precursor for synthesizing more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations. For example, the hydroxyl and aldehyde groups can be used to form heterocyclic rings, while the bromine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

While extensive studies focusing directly on the biological activity of this compound are not widely published, research on closely related compounds provides significant context. For example, bromophenols isolated from marine algae, which share the bromo- and hydroxy-substituted benzene (B151609) motif, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.net Specifically, the compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), which differs only by a hydroxyl group instead of an ethoxy group, has been shown to exhibit antioxidant and anti-inflammatory effects. nih.govnih.gov This suggests that the structural framework of this compound may have untapped potential in the development of new bioactive agents.

The synthesis of this compound can be conceptually derived from related preparations. A common method for producing such molecules involves the selective bromination of a corresponding substituted benzaldehyde. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde is achieved through the bromination of vanillin. researchgate.net Similarly, one could envision the synthesis of this compound starting from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin).

The primary role of this compound in the scientific literature and commercial catalogs is as a starting material for researchers in the early stages of discovery, who can use it to construct novel and complex molecular architectures. mdpi.com

Chemical and Physical Properties

Below are the key chemical identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound uni.lu
Molecular Formula C₉H₉BrO₃ uni.lu
Molecular Weight 245.07 g/mol uni.lu
CAS Number 3111-37-3 sigmaaldrich.comuni.lu
Canonical SMILES CCOC1=C(C(=CC(=C1)C=O)Br)O uni.lu
InChI Key GWEFTCNMUHHQLP-UHFFFAOYSA-N uni.lu
Monoisotopic Mass 243.97351 Da uni.lu
Appearance Solid (form may vary)N/A
XLogP3 2.1 uni.lu

Spectroscopic Data Overview

Spectroscopic data is essential for confirming the structure and identity of a chemical compound.

Spectroscopy TypeData AvailabilitySource
¹H NMR Spectra available uni.lu
GC-MS Data available uni.lu
FTIR Spectra available uni.lu
Raman Spectra available uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B1268469 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 3111-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFTCNMUHHQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346475
Record name 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3111-37-3
Record name 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 Bromo 5 Ethoxy 4 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. It can also undergo oxidation and condensation reactions to yield a variety of derivatives.

Nucleophilic addition is a fundamental reaction of aldehydes. While specific examples involving Grignard or organolithium reagents with 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde are not extensively documented in readily available literature, the expected reactivity follows general principles of organic chemistry. The acidic phenolic proton would be abstracted by such strong organometallic nucleophiles, necessitating a protection strategy for the hydroxyl group prior to addition to the aldehyde.

A common nucleophilic addition reaction is the reduction of the aldehyde to a primary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of a structurally similar compound, 3-bromo-5-ethoxy-4-methoxybenzaldehyde, with sodium borohydride yields the corresponding (3-bromo-5-ethoxy-4-methoxyphenyl)methanol wikipedia.org. This transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 1: Nucleophilic Addition (Reduction) of Substituted Benzaldehydes

ReactantReagentProduct
This compoundNaBH₄(3-Bromo-5-ethoxy-4-hydroxyphenyl)methanol
3-Bromo-4-methylbenzaldehydeNaBH₄ in Methanol(3-Bromo-4-methylphenyl)methanol

The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents. Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). Modern, more sustainable methods often employ catalysts with oxidants like hydrogen peroxide or molecular oxygen nih.govorganic-chemistry.org. For example, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of a wide range of aldehydes to their corresponding carboxylic acids organic-chemistry.org.

However, in the case of ortho- or para-hydroxybenzaldehydes, a competing reaction known as the Dakin oxidation can occur, particularly in the presence of hydrogen peroxide in a basic medium wikipedia.org. This reaction converts the aldehyde into a hydroquinone derivative and a carboxylate, effectively replacing the aldehyde group with a hydroxyl group wikipedia.orgresearchgate.netrsc.org. Therefore, the choice of oxidizing agent and reaction conditions is crucial to selectively obtain the carboxylic acid.

Table 2: Potential Oxidation Products of this compound

Reaction TypeReagentExpected Product
Standard OxidationKMnO₄ or Catalytic O₂3-Bromo-5-ethoxy-4-hydroxybenzoic acid
Dakin OxidationH₂O₂ in base2-Bromo-6-ethoxyphenol

The aldehyde group readily undergoes condensation reactions with compounds containing an active methylene group or with phosphorus ylides. These reactions are fundamental in carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid or ethyl cyanoacetate, in the presence of a weak base like piperidine. This reaction with substituted benzaldehydes is a common method for synthesizing substituted cinnamic acids or their derivatives.

The Wittig reaction provides a versatile method for forming alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane). This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. For instance, hydroxybenzaldehydes can undergo a one-pot O-alkylation followed by a Wittig olefination to produce alkoxycinnamates.

Table 3: Condensation Reactions of Substituted Aldehydes

Reaction TypeReactantCo-reactantGeneral Product
Knoevenagel CondensationThis compoundMalonic AcidSubstituted Cinnamic Acid
Wittig ReactionThis compound(Carbomethoxymethylene)triphenylphosphoraneMethyl 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)acrylate

This compound reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are characterized by a carbon-nitrogen double bond. This reaction is often catalyzed by a trace amount of acid. The formation of Schiff bases from substituted hydroxybenzaldehydes is a well-established synthetic route to a wide variety of compounds with interesting chemical and biological properties.

Table 4: Formation of Schiff Bases from Substituted Aldehydes

AldehydeAmineProduct Type
This compoundAnilineN-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)aniline
This compoundHydrazineBis(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazine

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is weakly acidic and can undergo reactions typical of phenols, such as etherification and esterification.

Etherification of the hydroxyl group can be achieved by reacting the compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydroxide. This is a Williamson ether synthesis. For example, this compound can be O-alkylated to form derivatives like 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde nih.gov or 3-Bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde spectrabase.com.

Esterification involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. This reaction results in the formation of a phenyl ester.

Table 5: Etherification and Esterification of this compound

Reaction TypeReagentProduct
EtherificationBenzyl bromide, K₂CO₃4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde
EsterificationAcetyl chloride, Pyridine2-Bromo-4-formyl-6-ethoxyphenyl acetate

Formation of Protecting Group Derivatives

The presence of a reactive phenolic hydroxyl group can sometimes interfere with reactions targeting other parts of the molecule, such as the aldehyde or the aryl bromide. Therefore, the temporary masking of this hydroxyl group with a suitable protecting group is a common and crucial strategy in multi-step syntheses. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal upon completion of the desired transformation.

Common strategies for protecting phenolic hydroxyls involve their conversion into ethers or esters. For instance, ether formation can be achieved by Williamson ether synthesis, reacting the phenoxide ion (generated by a mild base like potassium carbonate) with an alkyl or benzyl halide. Benzyl ethers are particularly useful due to their stability across a wide range of chemical conditions and their facile removal via catalytic hydrogenation.

Acylation of the hydroxyl group to form esters, such as acetates or pivalates, is another effective protection method. This is typically accomplished using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

While no specific studies on the protection of this compound were identified, extensive research on the regioselective protection of analogous compounds, such as 3,4-dihydroxybenzaldehyde, provides valuable insight. In these systems, the 4-hydroxyl group can be selectively protected with various groups, including benzyl, methoxymethyl (MOM), and other substituted benzyl ethers, under basic conditions. google.comgoogle.com The reaction conditions typically involve the use of the corresponding halide (e.g., benzyl bromide), a base (e.g., K₂CO₃ or NaHCO₃), and a polar aprotic solvent like DMF. google.comgoogle.com These established methodologies are directly applicable to this compound.

Below is a table illustrating typical conditions for the formation of various O-protected derivatives of a substituted 4-hydroxybenzaldehyde, based on analogous systems.

Protecting GroupReagentBase/SolventTypical ConditionsDerivative Formed
Benzyl (Bn)Benzyl Bromide (BnBr)K₂CO₃ / DMFRoom Temp to 40°C4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde
Methoxymethyl (MOM)MOM Chloride (MOMCl)K₂CO₃ or DIPEA / DCM0°C to Room Temp3-Bromo-5-ethoxy-4-(methoxymethoxy)benzaldehyde
Acetyl (Ac)Acetic Anhydride (Ac₂O)Pyridine or Et₃NRoom Temp4-Acetoxy-2-bromo-6-ethoxybenzaldehyde
tert-Butyldimethylsilyl (TBS)TBS Chloride (TBSCl)Imidazole / DMFRoom Temp3-Bromo-4-(tert-butyldimethylsilyloxy)-5-ethoxybenzaldehyde

Reactions at the Aromatic Ring

The aromatic ring of this compound has one remaining hydrogen atom at the C6 position, which is susceptible to electrophilic aromatic substitution. The outcome of such reactions is dictated by the cumulative directing effects of the four substituents already present on the ring.

Further Halogenation Studies

The regiochemistry of further halogenation is determined by the directing effects of the existing substituents. The hydroxyl (-OH) and ethoxy (-OEt) groups are powerful activating groups and are ortho, para-directors. The bromo (-Br) substituent is deactivating but also an ortho, para-director. The aldehyde (-CHO) group is a deactivating, meta-director.

The sole available position for substitution is C6, which is:

ortho to the strongly activating -OH group.

para to the strongly activating -OEt group.

ortho to the deactivating -Br group.

meta to the deactivating -CHO group.

All the directing influences converge to strongly favor electrophilic attack at the C6 position. The powerful activation provided by the hydroxyl and ethoxy groups suggests that the molecule would be highly reactive towards electrophilic halogenating agents. Reactions with reagents such as bromine (Br₂) in acetic acid, N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) would be expected to proceed readily to yield the corresponding 3-bromo-6-halo-5-ethoxy-4-hydroxybenzaldehyde derivatives. The high reactivity of similar phenolic compounds often necessitates mild conditions to prevent over-reaction or side reactions. For example, the bromination of p-hydroxybenzaldehyde can easily lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde, underscoring the high activation of the ring. mlsu.ac.innih.gov The commercial availability of compounds like 3-bromo-5-chloro-4-hydroxybenzaldehyde further confirms the synthetic accessibility of such di-halogenated structures. google.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond at the C3 position serves as a key handle for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. The reactivity of aryl bromides in these transformations is generally high, making this compound an excellent substrate.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a base. This method is widely used to form biaryl structures. The reaction is known to tolerate a wide variety of functional groups, including aldehydes and phenols. nih.gov While protection of the phenolic hydroxyl group may sometimes be necessary to prevent side reactions, many modern catalyst systems exhibit high functional group tolerance, allowing the coupling to proceed on the unprotected molecule. google.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for synthesizing aryl alkynes. The reaction is typically carried out under mild, basic conditions (usually an amine base like triethylamine or diisopropylamine), which are generally compatible with the aldehyde and phenol moieties. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a direct method for the arylation of olefins.

For all these reactions, the general catalytic cycle involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.

The table below provides a representative example of conditions for a Suzuki-Miyaura coupling reaction involving a substituted aryl bromide, which would be applicable to this compound.

ComponentExample Reagent/ConditionRole in Reaction
Aryl BromideThis compoundElectrophilic Partner
Boronic AcidPhenylboronic AcidNucleophilic Partner
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligandCatalyst for C-C bond formation
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid
Solvent SystemDioxane/Water, Toluene/Water, or DMFSolubilizes reactants
Expected Product3-Ethoxy-4-hydroxy-5-phenylbenzaldehyde

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto the aromatic ring. As discussed in the halogenation section (3.3.1), the directing effects of the substituents on the this compound ring strongly favor substitution at the C6 position.

Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Given the highly activated nature of the substrate due to the -OH and -OEt groups, the reaction is expected to proceed readily. Milder conditions, such as using dilute nitric acid or carrying out the reaction at low temperatures, might be necessary to prevent oxidation of the ring or other side reactions. The expected product is 3-Bromo-5-ethoxy-4-hydroxy-6-nitrobenzaldehyde .

Sulfonation is generally carried out using concentrated sulfuric acid or fuming sulfuric acid (H₂SO₄/SO₃). This reaction is often reversible. The strong activating groups on the ring should facilitate sulfonation at the C6 position to yield 3-Bromo-5-ethoxy-4-hydroxy-benzene-6-sulfonic acid . The reaction conditions, particularly temperature, can influence the outcome of sulfonation reactions on phenols. mlsu.ac.inquora.com However, with only one position available for substitution, the regiochemical outcome is unambiguous.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The diverse array of functional groups makes this compound a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic systems.

Formation of Heterocyclic Systems

The aldehyde and phenolic hydroxyl groups are key functionalities for constructing fused or appended heterocyclic rings. These reactions often involve condensation with bifunctional reagents.

Synthesis of Benzofurans: The phenolic hydroxyl group can participate in reactions to form oxygen-containing heterocycles. For example, a common route to benzofurans involves the reaction of a phenol with an α-haloketone, followed by cyclization. Alternatively, palladium-catalyzed intramolecular reactions of appropriately substituted precursors derived from the starting aldehyde can also yield benzofuran structures.

Synthesis of Quinolines, Isoquinolines, and other N-Heterocycles: The aldehyde group is a versatile handle for building nitrogen-containing heterocycles.

Friedländer Annulation: Condensation of the aldehyde with a compound containing an activated methylene group adjacent to an amino group (e.g., 2-aminoacetophenone) can lead to the formation of substituted quinolines.

Pomeranz-Fritsch Reaction: This reaction can be used to synthesize isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal.

Pictet-Spengler Reaction: While typically requiring an amine, derivatives of the aldehyde (e.g., the corresponding amine formed via reductive amination) could undergo this reaction with aldehydes or ketones to form tetrahydroisoquinolines.

Hantzsch Dihydropyridine Synthesis: The aldehyde can be used as one of the key components in this multi-component reaction with a β-ketoester and ammonia or an ammonium salt to form dihydropyridine derivatives.

These examples represent a fraction of the potential heterocyclic systems that can be accessed from this compound, highlighting its utility as a scaffold for generating molecular diversity. The bromine atom can be retained in the final heterocyclic product for further functionalization via cross-coupling reactions, or it can be removed via reductive dehalogenation if desired.

Polyfunctionalized Aromatic Compounds

This compound possesses three key functional groups that theoretically allow for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex, polyfunctionalized aromatic molecules. These functional groups are a bromine atom, an ethoxy group, a hydroxyl group, and an aldehyde group, all attached to a benzene (B151609) ring. Each of these offers a potential site for reaction and derivatization.

The aldehyde group can undergo a wide range of reactions, including oxidations to a carboxylic acid, reductions to an alcohol, and various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds. The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Furthermore, the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Despite this theoretical potential, a thorough search of chemical databases and scholarly articles did not yield specific studies that have utilized this compound for the synthesis of polyfunctionalized aromatic compounds. While there is extensive literature on the reactions of simpler, related benzaldehydes, the specific combination of substituents in the target molecule appears to be underexplored in the context of creating complex aromatic derivatives.

Therefore, while we can hypothesize potential reaction pathways and the types of polyfunctionalized aromatic compounds that could be synthesized, there are no detailed research findings, such as reaction conditions, yields, or characterization of novel derivatives, to report at this time. The following table outlines the potential derivatizations based on the known reactivity of the individual functional groups, but it must be stressed that these are not based on documented applications of this compound.

Functional GroupPotential Reaction TypePotential Product Class
AldehydeOxidationBenzoic Acid Derivatives
AldehydeReductionBenzyl Alcohol Derivatives
AldehydeKnoevenagel CondensationCinnamic Acid Derivatives
AldehydeWittig ReactionStilbene Derivatives
HydroxylEtherificationAlkoxy Aromatic Ethers
HydroxylEsterificationAromatic Esters
BromineSuzuki CouplingBiaryl Compounds
BromineHeck CouplingSubstituted Styrenes
BromineSonogashira CouplingAryl Alkynes

This table is intended to be illustrative of the synthetic possibilities and does not represent the results of specific research on this compound. The absence of dedicated research on this compound's derivatization into polyfunctionalized aromatic compounds highlights a potential area for future investigation in the field of synthetic organic chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Ethoxy 4 Hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a detailed map of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aldehydic proton is typically found significantly downfield due to the deshielding effect of the carbonyl group, appearing as a singlet. The aromatic protons will appear as two distinct signals in the aromatic region of the spectrum. Due to the substitution pattern, they are expected to appear as doublets, with a small meta-coupling constant. The ethoxy group will present as a quartet for the methylene (-CH2-) protons, coupled to the methyl (-CH3) protons which will appear as a triplet. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Aldehydic H9.5 - 10.0SingletN/A
Aromatic H-27.0 - 7.5Doublet1.5 - 2.5 (meta-coupling)
Aromatic H-67.0 - 7.5Doublet1.5 - 2.5 (meta-coupling)
Methylene H (-OCH₂CH₃)3.9 - 4.2Quartet6.5 - 7.5
Methyl H (-OCH₂CH₃)1.3 - 1.5Triplet6.5 - 7.5
Hydroxyl H (-OH)5.0 - 6.0Broad SingletN/A

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the aldehyde group is characteristically found at the most downfield position. The aromatic carbons will have shifts determined by the substituents, with the carbon bearing the bromine atom being influenced by the halogen's electronegativity and the carbons attached to oxygen atoms appearing at lower field. The ethoxy group carbons will have signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehydic C=O190 - 195
Aromatic C-4 (-OH)145 - 150
Aromatic C-5 (-OEt)145 - 150
Aromatic C-1 (-CHO)130 - 135
Aromatic C-2110 - 115
Aromatic C-6110 - 115
Aromatic C-3 (-Br)105 - 110
Methylene C (-OCH₂CH₃)60 - 65
Methyl C (-OCH₂CH₃)14 - 16

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Stereochemistry

To unambiguously confirm the structural assignments made from 1D NMR data, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

As this compound is an achiral molecule, stereochemistry is not a factor in its structural elucidation.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, key characteristic absorption bands would include a broad O-H stretching vibration for the hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, a strong C=O stretching vibration for the aldehyde, C-O stretching vibrations for the ether and phenol, and C-Br stretching.

Interactive Data Table: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (hydroxyl)3200 - 3600Broad, Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (aldehyde)1680 - 1710Strong
C=C Stretch (aromatic)1550 - 1650Medium-Strong
C-O Stretch (ether & phenol)1200 - 1300Strong
C-Br Stretch500 - 600Medium-Strong

Note: Predicted values are based on standard infrared correlation tables.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic vibrational fingerprint.

Key expected Raman signals would include the symmetric stretching of the aromatic ring, the C=O stretch of the aldehyde, and the C-Br stretch. The symmetric nature of the benzene (B151609) ring vibrations often leads to strong signals in the Raman spectrum.

Interactive Data Table: Predicted Key Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (aromatic)3050 - 3100Strong
C=O Stretch (aldehyde)1670 - 1700Medium
Aromatic Ring Breathing1580 - 1620Strong
Aromatic Ring Trigonal Bending990 - 1010Strong
C-Br Stretch500 - 600Strong

Note: Predicted values are based on typical Raman shifts for similar molecular structures.

Analysis of Intermolecular Interactions via Vibrational Spectroscopy (e.g., Hydrogen Bonding Effects)

The vibrational properties of this compound can be investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. These techniques are particularly sensitive to the chemical environment of functional groups and can provide significant insights into intermolecular interactions, most notably hydrogen bonding.

In the solid state, the phenolic hydroxyl (-OH) group and the aldehyde (-CHO) group of this compound are expected to participate in intermolecular hydrogen bonding. The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the benzene ring can influence the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of these hydrogen bonds.

The O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region in the infrared spectrum, is a key indicator of hydrogen bonding. A broad and red-shifted O-H band compared to a free hydroxyl group would be indicative of strong hydrogen bonding interactions within the crystal lattice. Similarly, the C=O stretching frequency of the aldehyde group, usually found around 1700 cm⁻¹, may exhibit a shift to a lower wavenumber (red-shift) when the carbonyl oxygen acts as a hydrogen bond acceptor.

Table 1: Expected Vibrational Modes and the Influence of Hydrogen Bonding

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (No H-bonding)Expected Shift with H-bonding
Hydroxyl (-OH)O-H Stretch~3600Red-shift (to lower cm⁻¹)
Aldehyde (-CHO)C=O Stretch~1700-1720Red-shift (to lower cm⁻¹)
Benzene RingC-H Stretch~3000-3100Minor shifts
Benzene RingC=C Stretch~1450-1600Minor shifts
Ether (-O-C₂H₅)C-O Stretch~1200-1300Minor shifts

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₉BrO₃), the theoretical monoisotopic mass can be calculated with high precision.

While experimental HRMS data for this specific compound is not available in the reviewed literature, theoretical predictions can be made. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by approximately 2 Da.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₉H₉BrO₃

Ion SpeciesFormulaTheoretical Monoisotopic Mass (⁷⁹Br)Theoretical Monoisotopic Mass (⁸¹Br)
[M]⁺C₉H₉BrO₃⁺243.9735245.9715
[M+H]⁺C₉H₁₀BrO₃⁺244.9813246.9792
[M+Na]⁺C₉H₉BrO₃Na⁺266.9632268.9612

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of atoms within a molecule and allows for the proposal of fragmentation pathways.

In the absence of experimental MS/MS data for this compound, a plausible fragmentation pathway can be hypothesized based on the known fragmentation patterns of similar aromatic aldehydes and ethers. Gas chromatography-mass spectrometry (GC-MS) data available in public databases indicate prominent peaks at m/z 217 and 215. nih.gov These likely correspond to the loss of an ethyl group (C₂H₅•, 29 Da) from the molecular ion.

A potential fragmentation pathway could involve:

Loss of an ethyl radical: The molecular ion [C₉H₉BrO₃]⁺• could undergo cleavage of the ethyl group from the ethoxy substituent, leading to the formation of a stable radical cation at m/z 217/215.

Loss of carbon monoxide: The resulting ion could then lose a molecule of carbon monoxide (CO, 28 Da) from the aldehyde group, a common fragmentation for benzaldehydes, to produce an ion at m/z 189/187.

Further fragmentation: Subsequent losses of bromine or other small fragments could also occur.

A detailed study using MS/MS would be necessary to confirm these proposed fragmentation pathways and to fully characterize the fragmentation behavior of this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Crystal Structure Determination

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in the accessible scientific literature. Therefore, a detailed discussion of its experimentally determined crystal structure is not possible.

A crystal structure determination would involve growing a single crystal of the compound, diffracting X-rays off the crystal, and analyzing the diffraction pattern to solve and refine the structure. The results would reveal the planarity of the benzene ring and the orientation of the aldehyde, hydroxyl, and ethoxy substituents relative to the ring.

Intermolecular Interactions and Crystal Packing Motifs

Although the specific crystal structure is unknown, it is possible to predict the types of intermolecular interactions that would likely govern the crystal packing of this compound. These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility.

The primary intermolecular interaction is expected to be hydrogen bonding between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the aldehyde group of a neighboring molecule. This could lead to the formation of chains or dimeric motifs.

Other potential interactions include:

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen.

π-π stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

A definitive understanding of the solid-state conformation and packing of this compound awaits the successful growth of single crystals and their analysis by X-ray diffraction.

Applications of 3 Bromo 5 Ethoxy 4 Hydroxybenzaldehyde in Advanced Chemical Research

Role as an Advanced Pharmaceutical Intermediate

The molecular architecture of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde makes it an attractive starting material and scaffold in the field of medicinal chemistry. Its ability to participate in a wide range of chemical transformations allows for the construction of diverse molecular libraries for biological screening.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound has been utilized as a key precursor in the synthesis of novel compounds with potential therapeutic applications. A significant area of investigation involves its use in the preparation of hydrazone and thiosemicarbazone ligands and their corresponding transition metal complexes. These derivatives have shown promise in the development of new antimicrobial and anticancer agents.

For instance, it has been a starting material for the synthesis of transition metal complexes that have been evaluated for their antituberculosis, antimicrobial, and anti-inflammatory properties. The aldehyde functional group readily undergoes condensation reactions with hydrazides and thiosemicarbazides to form the corresponding Schiff bases, which then act as ligands for various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). The resulting metal complexes have demonstrated notable biological activities, which are often attributed to the synergistic effect of the ligand and the metal center.

Furthermore, this benzaldehyde (B42025) derivative has been employed in the synthesis of dihydropyrimidin-2(1H)-one analogs. These compounds are of interest as potential S-nitrosoglutathione reductase inhibitors, a class of molecules with therapeutic potential in various physiological and pathological processes.

Scaffold for Drug Discovery and Development

Beyond its role as a direct precursor to APIs, this compound serves as a versatile scaffold for the design and development of new therapeutic agents. The substituted benzaldehyde core provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR). The presence of multiple functional groups allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Its application in the synthesis of thiosemicarbazone-based metal complexes is a prime example of its utility as a scaffold. These complexes are being explored for a range of biological activities, including their potential as anticancer, antifungal, and antimalarial agents. The 3-bromo-5-ethoxy-4-hydroxyphenyl moiety forms the core of the ligand, which can be further derivatized to optimize its coordination properties and biological efficacy. The systematic variation of the substituents on this scaffold allows researchers to develop compounds with improved potency and selectivity.

Table 1: Investigated Biological Activities of Derivatives Synthesized from this compound

Derivative ClassMetal Ions UsedInvestigated Biological Activities
Thiosemicarbazone ComplexesCo(II), Ni(II), Cu(II), Zn(II)Antibacterial, Antifungal, Anticancer, Antimalarial, Anti-inflammatory
Hydrazone ComplexesCo(II), Ni(II), Cu(II), Zn(II)Antituberculosis, Antimicrobial, Anti-inflammatory
Dihydropyrimidin-2(1H)-onesN/AS-nitrosoglutathione reductase inhibition

Contributions to Materials Science

While the primary research focus on this compound has been in the pharmaceutical realm, the inherent functionalities of the molecule suggest potential applications in materials science. However, based on currently available research, its specific contributions in this field are not well-documented.

Building Block for Organic Electronic Materials

The aromatic nature and the presence of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (bromo, aldehyde) groups in this compound could theoretically make it a candidate for the synthesis of organic electronic materials. The aldehyde group can be used to build larger conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). However, there is a lack of specific research articles detailing its use for these applications.

Precursor for Specialty Polymers and Functional Materials

Utility in Synthetic Organic Chemistry Beyond Pharmaceutical and Material Applications

The reactivity of this compound makes it a useful building block in general synthetic organic chemistry for the construction of a variety of complex organic molecules. The aldehyde group is a versatile functional handle for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and Grignard additions. The hydroxyl group can be alkylated or acylated to introduce further diversity.

A primary application in this context is the synthesis of various Schiff bases, which are not only important in medicinal chemistry but also serve as intermediates in the synthesis of other organic compounds, including heterocyclic systems. The condensation of this compound with primary amines leads to the formation of imines, which can then undergo further transformations. While its utility as a versatile synthetic intermediate is clear from its reactivity, specific applications in organic synthesis outside of the pharmaceutical and materials science domains are not extensively reported in dedicated studies.

Reagent in Complex Molecule Synthesis

The strategic placement of the bromo, ethoxy, and hydroxyl groups on the benzaldehyde ring makes this compound a powerful reagent for the synthesis of complex molecules. The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for chain elongation and the introduction of new stereocenters.

The presence of a bromine atom offers a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of biaryl systems and other complex scaffolds found in many biologically active molecules and functional materials.

Furthermore, the hydroxyl and ethoxy groups can influence the reactivity of the aromatic ring and participate in various reactions. The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The ethoxy group, while generally less reactive, can modulate the electronic properties of the molecule and influence its solubility and crystalline nature.

While specific, publicly available examples of its direct use in the total synthesis of complex natural products are limited, its structural motifs are present in various classes of compounds, suggesting its potential as a precursor. The combination of functionalities allows for a modular approach to synthesis, where different fragments can be introduced sequentially to build up molecular complexity.

Development of Novel Synthetic Methodologies

Beyond its role as a building block, this compound is also a valuable substrate for the development of novel synthetic methodologies. The interplay of its different functional groups can be exploited to design and test new chemical reactions and synthetic strategies.

For instance, the presence of both an aldehyde and a halogenated aromatic ring allows for the investigation of tandem or one-pot reactions where multiple transformations occur in a single operation. This can lead to more efficient and atom-economical synthetic routes. Researchers can explore novel palladium-catalyzed reactions that involve both the bromo and aldehyde groups, potentially leading to the formation of novel heterocyclic systems.

The substituted benzaldehyde core can also be used to probe the scope and limitations of new organic reactions. By subjecting this compound to a variety of reaction conditions, chemists can gain insights into the influence of steric and electronic effects on the outcome of the transformation. This information is crucial for the broader application of new methodologies in organic synthesis.

The development of new synthetic methods often relies on the availability of diverse and functionalized starting materials. This compound, with its unique combination of reactive sites, serves as an excellent platform for methodological innovation, enabling the discovery of new ways to construct challenging chemical bonds and molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves regioselective bromination of 5-ethoxy-4-hydroxybenzaldehyde using brominating agents like N-bromosuccinimide (NBS) in acetic acid or DMF. Protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) prior to bromination can improve selectivity and yield . Reaction temperature (20–50°C) and solvent polarity significantly affect reaction kinetics and byproduct formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., bromo at C3, ethoxy at C5, hydroxyl at C4). Aromatic protons show distinct splitting patterns due to electron-withdrawing/donating groups .
  • FT-IR : Confirm the aldehyde carbonyl stretch (~1700 cm1^{-1}) and hydroxyl O-H stretch (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to validate molecular ion peaks (expected m/z for C9_9H9_9BrO3_3: ~260.97) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential irritancy (similar to brominated benzaldehydes in and ):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dry place away from oxidizers and bases to prevent decomposition .

Q. How does the solubility profile of this compound affect experimental design?

  • Methodological Answer : According to solubility data for analogous brominated benzaldehydes (), the compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For reactions requiring aqueous conditions, use co-solvents like THF/water mixtures. Solubility in organic solvents facilitates recrystallization and chromatographic purification .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Bromine’s heavy atom effect enhances X-ray diffraction but may complicate crystal packing due to steric hindrance from the ethoxy group. Use slow evaporation in ethanol/water (1:1) at 4°C to promote nucleation. SHELX software (SHELXL/SHELXS) is recommended for structure refinement, leveraging its robust handling of halogenated aromatic systems . For poor diffraction, consider isostructural co-crystallization with similar aldehydes .

Q. How do electronic effects of substituents (Br, OEt, OH) influence electrophilic substitution reactions?

  • Methodological Answer : The hydroxyl group (electron-donating, -OH) activates the aromatic ring at C2 and C6 positions, while the ethoxy group (moderate electron-donating, -OEt) directs electrophiles to C3 and C5. Bromine’s electron-withdrawing nature deactivates the ring but stabilizes intermediates in nucleophilic substitution. Computational studies (DFT) can map electrostatic potentials to predict regioselectivity in further functionalization .

Q. What analytical strategies resolve contradictions in reported CAS Registry Numbers (e.g., 5798-75-4 vs. 3111-37-3)?

  • Methodological Answer : Cross-reference databases like PubChem, CAS Common Chemistry, and EPA DSSTox (). Discrepancies may arise from isomer misassignment or outdated entries. Validate via spectral comparison with authentic samples or synthesize derivatives (e.g., oximes) to confirm structural uniqueness .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

  • Methodological Answer : The aldehyde group enables Schiff base formation for metal-organic frameworks (MOFs), while bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. In drug discovery, it can be functionalized to create kinase inhibitors or antimicrobial agents, leveraging the hydroxyl group for hydrogen bonding in target proteins .

Contradictions and Limitations

  • CAS RN Discrepancy : Two CAS numbers (5798-75-4 and 3111-37-3) are reported (). Researchers should verify using multiple databases and experimental validation .
  • Solubility Variability : CRC Handbook data () for similar compounds suggest solvent-dependent solubility, necessitating pilot experiments for optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.